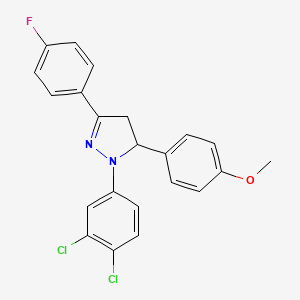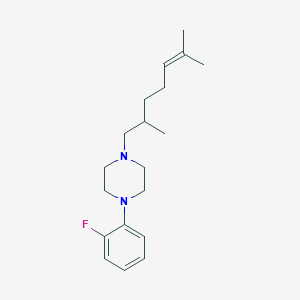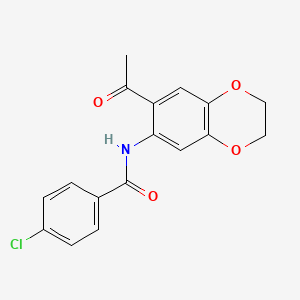
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine-based compound that has been synthesized using various methods. This compound has shown potential in various scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
科学研究应用
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has shown potential in various scientific research applications. One of the significant applications is in the study of its mechanism of action. It has been found that this compound acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin secretion, making this compound a potential candidate for the treatment of type 2 diabetes.
作用机制
The mechanism of action of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 results in increased levels of incretin hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to improve glucose tolerance and insulin secretion in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
实验室实验的优点和局限性
One of the significant advantages of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity towards DPP-4. This compound has been shown to selectively inhibit DPP-4 without affecting other enzymes. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the research on 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One of the significant directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics in animal models and humans. This will help in determining the optimal dosage and administration route of the compound. Further research is also needed to explore the potential of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
This compound is a pyrrolidine-based compound that has shown potential in various scientific research applications. It acts as an inhibitor of DPP-4, leading to improved glucose tolerance and insulin secretion. This compound has significant biochemical and physiological effects, including anti-inflammatory and antioxidant effects. It has advantages and limitations in lab experiments, and several future directions are identified for further research. The study of this compound has the potential to contribute significantly to the development of new treatments for various diseases.
合成方法
The synthesis of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been achieved using various methods. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with maleic anhydride to obtain the final compound. Another method involves the reaction of 4-bromobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid, followed by the reaction with phthalic anhydride. The product obtained is then treated with hydrochloric acid to obtain the final compound.
属性
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUUBEXNRJSODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4937069.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)

![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
